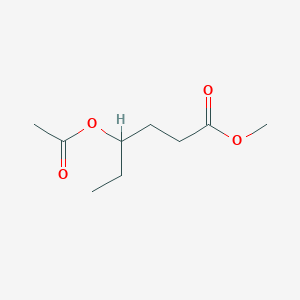![molecular formula C14H11N3O4S B14302874 2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide CAS No. 112664-63-8](/img/structure/B14302874.png)
2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide typically involves the condensation of 4-nitrobenzaldehyde with a thiazole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated thiazole derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring and nitrophenyl group.
Materials Science: The compound can be used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mecanismo De Acción
The mechanism of action of 2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)propanamide
- 2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)pentanamide
- 2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)hexanamide
Uniqueness
2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its potential as an electron acceptor, while the thiazole ring provides a versatile scaffold for further chemical modifications.
Propiedades
Número CAS |
112664-63-8 |
|---|---|
Fórmula molecular |
C14H11N3O4S |
Peso molecular |
317.32 g/mol |
Nombre IUPAC |
2-[(4-nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C14H11N3O4S/c1-9(18)12(13(19)16-14-15-6-7-22-14)8-10-2-4-11(5-3-10)17(20)21/h2-8H,1H3,(H,15,16,19) |
Clave InChI |
PDCCHBSJNHAZEC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



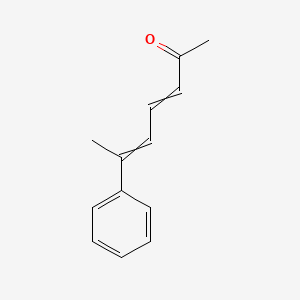
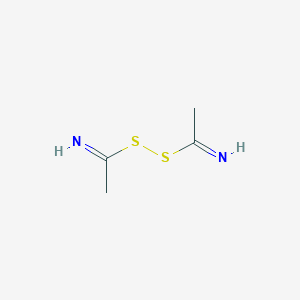
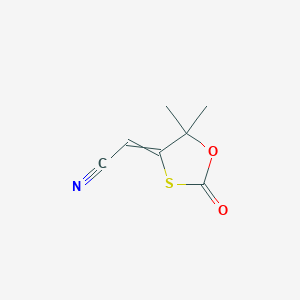



![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/structure/B14302831.png)

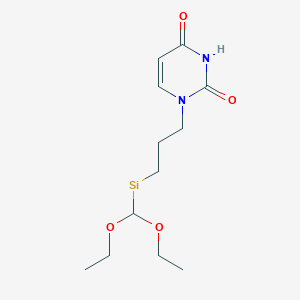
![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)
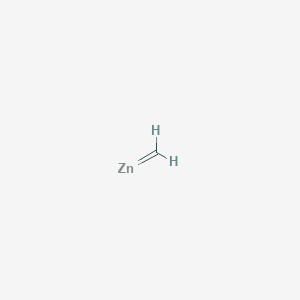
![2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane](/img/structure/B14302867.png)
